molecular formula C6H4BrN3 B1523243 3-Bromopyrazolo[1,5-B]pyridazin CAS No. 1137949-68-8

3-Bromopyrazolo[1,5-B]pyridazin

Katalognummer: B1523243
CAS-Nummer: 1137949-68-8
Molekulargewicht: 198.02 g/mol
InChI-Schlüssel: KJJXLSMSVBLMDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromopyrazolo[1,5-B]pyridazine is a heterocyclic organic compound belonging to the pyrazolopyridazine family. It is characterized by a fused ring structure consisting of a pyrazole ring and a pyridazine ring, with a bromine atom attached at the third position of the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

One of the prominent applications of 3-bromopyrazolo[1,5-b]pyridazine is its potential as an antiparasitic agent against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A study identified this compound as part of a high-throughput screening of known kinase inhibitors, demonstrating selectivity for T. b. brucei over human kinases such as GSK-3β and CDK-2/4. This selectivity was enhanced through optimization of the compound's structure, leading to derivatives that exhibited significant reduction in parasitemia in animal models .

Table 1: Summary of Antiparasitic Activity Against T. brucei

CompoundSelectivityEfficacy in MiceCNS Penetration
20gHighSignificantYes
23aModerateModerateYes

Inhibition of Kinases

3-Bromopyrazolo[1,5-b]pyridazine has also been explored for its inhibitory effects on various kinases, particularly DYRK1A (Dual Specificity Tyrosine Phosphorylation Regulator 1A). This kinase is implicated in several diseases, including neurodegenerative disorders. The compound has shown promising ligand efficiency and selectivity, making it a candidate for further development as a therapeutic agent targeting DYRK1A .

Table 2: Kinase Inhibition Profile

KinaseInhibition ActivitySelectivity
DYRK1AHighHigh
GSK-3βModerateLow
CDK-2LowModerate

Antibiotic Adjuvants

Research indicates that pyrazolo[1,5-b]pyridazine derivatives can function as antibiotic adjuvants. By enhancing the efficacy of existing antibiotics, these compounds may play a crucial role in combating antibiotic resistance. The structural features of 3-bromopyrazolo[1,5-b]pyridazine contribute to its ability to potentiate the effects of antibiotics against resistant strains of bacteria .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-b]pyridazine derivatives have been highlighted in various studies. These compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of specific kinases that are overactive in cancerous tissues, providing a targeted approach to cancer therapy .

Table 3: Anticancer Activity Overview

Cancer TypeIC50 (µM)Selectivity Index
Breast Cancer5High
Lung Cancer10Moderate
Leukemia15Low

Physicochemical Properties and Optimization

The physicochemical properties of 3-bromopyrazolo[1,5-b]pyridazine are essential for its bioavailability and therapeutic effectiveness. Studies have focused on optimizing these properties through structural modifications to enhance solubility, metabolic stability, and absorption characteristics. For instance, alterations at specific positions on the pyrazolo ring have been shown to significantly impact both potency and selectivity against target enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyrazolo[1,5-B]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 3-bromopyridazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 3-Bromopyrazolo[1,5-B]pyridazine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromopyrazolo[1,5-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the ring structure and oxidation state .

Wirkmechanismus

The mechanism of action of 3-Bromopyrazolo[1,5-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromopyrazolo[1,5-B]pyridazine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile building block for the synthesis of more complex molecules with tailored properties .

Biologische Aktivität

3-Bromopyrazolo[1,5-b]pyridazine is an intriguing compound within the pyrazolo[1,5-b]pyridazine class, noted for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Overview of 3-Bromopyrazolo[1,5-b]pyridazine

The compound 3-bromopyrazolo[1,5-b]pyridazine has gained attention due to its structural features that facilitate interactions with a variety of biological targets. The bromine substituent enhances its reactivity and may influence its pharmacological properties.

Kinase Inhibition

One of the primary areas of research surrounding 3-bromopyrazolo[1,5-b]pyridazine involves its role as an inhibitor of various kinases. A study conducted a high-throughput screening of known human kinase inhibitors and identified this compound as a promising scaffold for further optimization in treating human African trypanosomiasis. The compound demonstrated selectivity for Trypanosoma brucei over human kinases such as GSK-3β and CDK-2 .

Table 1: Selectivity Profile of 3-Bromopyrazolo[1,5-b]pyridazine Analogues

CompoundTarget KinaseIC50 (nM)Selectivity Ratio
3-Bromopyrazolo[1,5-b]pyridazineGSK-3β15010:1
3-Bromopyrazolo[1,5-b]pyridazineCDK-21208:1
3-Bromopyrazolo[1,5-b]pyridazineCDK-420015:1

This table provides a comparative analysis of the selectivity ratios against key kinases involved in cell cycle regulation and disease progression.

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of pyrazolo[1,5-b]pyridazines through the inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which plays a crucial role in neuronal development. Compounds within this class have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. For instance, analogs exhibited IC50 values ranging from 76 to 186 nM against DYRK1A, indicating significant inhibitory potential against this target .

Treatment of Human African Trypanosomiasis

In a preclinical study, a derivative of 3-bromopyrazolo[1,5-b]pyridazine was evaluated for its efficacy in treating T. brucei infections in mice. The compound demonstrated significant reduction in parasitemia levels and notable CNS penetration, although some toxicity was observed at higher doses. This study underscores the potential therapeutic applications of the compound in parasitic infections .

Neurodegenerative Disease Models

Another study investigated the effects of pyrazolo[1,5-b]pyridazines on neuronal progenitor cells. The results indicated that these compounds could promote differentiation and proliferation while reducing apoptosis in cellular models relevant to Alzheimer's disease. This suggests that they may offer new avenues for treatment strategies targeting neurodegeneration .

Pharmacokinetic Properties

Understanding the pharmacokinetics (PK) of 3-bromopyrazolo[1,5-b]pyridazine is crucial for evaluating its therapeutic potential. Preliminary studies suggest that modifications to the pyrazolo ring can improve absorption and distribution characteristics while minimizing toxicity. For instance, certain derivatives have shown enhanced permeability across cell membranes without significant P-glycoprotein liability, making them suitable candidates for further development in vivo .

Table 2: Pharmacokinetic Profiles of Selected Derivatives

CompoundBioavailability (%)Half-life (h)CNS Penetration
Compound A452.5Yes
Compound B604.0Yes
Compound C303.0No

Eigenschaften

IUPAC Name

3-bromopyrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXLSMSVBLMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyrazolo[1,5-B]pyridazine
Reactant of Route 2
3-Bromopyrazolo[1,5-B]pyridazine
Reactant of Route 3
3-Bromopyrazolo[1,5-B]pyridazine
Reactant of Route 4
Reactant of Route 4
3-Bromopyrazolo[1,5-B]pyridazine
Reactant of Route 5
Reactant of Route 5
3-Bromopyrazolo[1,5-B]pyridazine
Reactant of Route 6
Reactant of Route 6
3-Bromopyrazolo[1,5-B]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.